molecular formula C20H18N6O2S B2613156 N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1251610-06-6

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2613156
CAS No.: 1251610-06-6
M. Wt: 406.46
InChI Key: IJGILOBAKRRBFW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a furan ring, a pyridazine ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a cross-coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Construction of the pyridazine ring: This can be synthesized via a condensation reaction between hydrazine derivatives and diketones.

    Attachment of the piperidine carboxamide: This step might involve the reaction of a piperidine derivative with a carboxylic acid or its activated ester.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions might target the nitro groups (if present) on the benzothiadiazole moiety, converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups on the benzothiadiazole could produce amines.

Scientific Research Applications

Chemistry

    Organic Electronics: Compounds with benzothiadiazole and furan rings are often explored for their electronic properties, making them candidates for organic semiconductors and photovoltaic materials.

    Catalysis: Such compounds can act as ligands in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.

Biology and Medicine

    Drug Development: The unique structure of this compound might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe due to the presence of the benzothiadiazole moiety, which is known for its fluorescence properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in π-π stacking interactions, while the furan and pyridazine rings might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(pyridin-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide might impart unique electronic properties, making it distinct from similar compounds with different heterocycles

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(21-15-3-1-4-16-19(15)25-29-24-16)13-8-10-26(11-9-13)18-7-6-14(22-23-18)17-5-2-12-28-17/h1-7,12-13H,8-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGILOBAKRRBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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